1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Organometallic Chemistry Ligand Synthesis Isomerization

This hemilabile P,N-chelate ligand features a labile dimethylamino group that reversibly dissociates from Rh(I) to generate a catalytically essential open coordination site. Designed for hydrogenation, hydrosilylation, and hydroboration, its heterobidentate architecture provides steric/electronic tuning unattainable with simple phosphines. Commercial batches include a vinylic isomer often tolerated in catalytic cycles. Procure ≥99% purity to secure consistent performance in mechanism-driven organometallic studies.

Molecular Formula C23H22NP
Molecular Weight 343.4 g/mol
CAS No. 628323-64-8
Cat. No. B1504557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
CAS628323-64-8
Molecular FormulaC23H22NP
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=CC=CC=C2C1P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H22NP/c1-24(2)22-17-18-11-9-10-16-21(18)23(22)25(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,23H,1-2H3
InChIKeyNEKUSEFNLYUXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8): A Phosphine-Amine Ligand for Specialized Catalytic Applications


1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8) is a heterobidentate phosphine-amine ligand. It belongs to a class of hemilabile ligands employed in transition metal catalysis. Key attributes include its molecular formula of C23H22NP , molecular weight of 343.40 g/mol , and common commercial availability at purities ≥99% . The compound is a solid at ambient temperature, with a predicted boiling point of 493.7±45.0 °C , and is known to contain a vinylic isomer as an impurity in commercial samples .

Why 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8) Cannot Be Substituted by General Phosphine Ligands


Substituting 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene with a general phosphine ligand or another in-class analog is not straightforward due to its specific, heterobidentate (P,N) coordination profile. This ligand is designed for hemilabile behavior, where the amino group can reversibly dissociate, creating an open coordination site at the metal center during catalysis. Generic phosphines (e.g., triphenylphosphine) lack this functionality, and even structurally similar ligands like 2-(diphenylphosphino)-N,N-dimethylaniline or 2-(dimethylaminomethyl)phenyl(diphenyl)phosphine possess distinct steric and electronic properties [1] that can drastically alter catalyst performance and stability. The commercial product's inclusion of a vinylic isomer further complicates direct substitution, as this impurity's impact on specific catalytic cycles is not well-characterized but may be a necessary component or a tolerable contaminant in certain applications .

Quantitative Differentiation Evidence for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8)


Structural Isomerization: Rapid Conversion to a 3-Phosphino Isomer on Alumina

1-(Diphenylphosphino)-2-(dimethylamino)indene (the target compound) undergoes rapid isomerization upon exposure to basic alumina (Al₂O₃), converting mostly to 3-(diphenylphosphino)-2-(dimethylamino)indene [1]. This contrasts with the behavior of structurally analogous indenyl phosphine ligands that lack the 2-amino group, which are typically more stable and do not undergo this facile rearrangement under similar conditions [2].

Organometallic Chemistry Ligand Synthesis Isomerization

Divergent Coordination Modes with Rhodium(I): A Distinct P,N-Chelate vs. P-Monodentate Binding

The ligand 1-(Diphenylphosphino)-2-(dimethylamino)indene coordinates to Rh(I) in a bidentate P,N-chelate fashion, forming a five-membered chelate ring. In contrast, the related ligand 1-(diphenylphosphino)indene (lacking the 2-amino group) binds solely as a P-monodentate ligand under identical conditions [1]. This difference in coordination mode is a fundamental, structure-dependent property.

Coordination Chemistry Rhodium Complexes Hemilabile Ligands

Synthesis Yield: A Moderate 61% Yield for a Complex Heterobidentate Ligand

The reported synthesis of 1-(Diphenylphosphino)-2-(dimethylamino)indene proceeds in a 61% yield [1]. This moderate yield is a consequence of the specific challenges in installing both a bulky phosphine and a sensitive amino group on the indene framework.

Ligand Synthesis Phosphine Chemistry Process Chemistry

Specialized Application Scenarios for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene (CAS 628323-64-8)


Fundamental Studies of Hemilabile Ligand Behavior in Catalysis

The ligand's ability to switch between P,N-chelation and P-monodentate binding through N-dissociation makes it an ideal tool for probing hemilabile behavior in organometallic catalysis. Its coordination to Rh(I) [1] provides a model system to study how the labile amino group can open a coordination site, stabilize intermediates, or direct substrate approach, offering insights that are directly transferable to the design of new catalysts for hydrogenation and hydrofunctionalization.

Development of Zwitterionic Hydrogenation and Hydrosilylation Catalysts

Its application as a ligand in zwitterionic catalysts for hydrogenation, hydrosilylation, and hydroboration is specifically noted . The ligand's solubility in non-polar solvents is a key advantage for these reactions, as it allows the catalyst to operate in the same phase as the typically non-polar substrates, potentially enhancing reaction rates and simplifying product isolation.

Synthesis of Novel Rhodium and Iridium Complexes for E-H Bond Activation

Indenyl phosphines like this compound are reported to promote the cleavage of E-H bonds (E = H, Si, B) [2]. The hemilabile P,N-chelate provided by 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene could be exploited to fine-tune the electronic and steric environment at the metal center, potentially leading to improved activity or selectivity in the addition of E-H bonds to unsaturated substrates, such as alkenes or alkynes.

Asymmetric Catalysis with Tailored Electronic Properties

While the base ligand is achiral, its use in asymmetric catalysis is noted . Its heterobidentate nature and the electron-donating dimethylamino group offer a platform for creating chiral versions of the ligand (e.g., by introducing chirality at the phosphorus or on the indenyl backbone). These could then be used in asymmetric hydrogenation or allylic substitution reactions, where the electronic properties of the ligand are known to influence enantioselectivity.

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